4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.364 . This compound is primarily used in scientific research and is not intended for medical, clinical, or cosmetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves multiple steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with tert-butoxycarbonyl (Boc) protecting groups. The reaction typically involves heating the mixture to reflux for an extended period, followed by concentration and dilution with water .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The protocols for its synthesis are often referenced but not independently validated by suppliers .
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide (KOH) and methanol (MeOH). The conditions often involve heating the mixture to reflux for several hours .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with KOH in MeOH typically results in the formation of a potassium salt derivative .
Scientific Research Applications
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent and is involved in the synthesis of various complex organic molecules . The compound’s unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action for 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the reaction environment. detailed information on its molecular targets and pathways is limited .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
- 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid
Uniqueness
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its oxabicyclo structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack the oxabicyclo component .
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-13-4-6-14(7-5-13,10(16)17)19-9-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
DVDRGNUYPBQMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)C(=O)O |
Origin of Product |
United States |
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